molecular formula C12H18N2O2 B14378616 Methyl 6-[(pyridin-3-yl)amino]hexanoate CAS No. 90067-87-1

Methyl 6-[(pyridin-3-yl)amino]hexanoate

Cat. No.: B14378616
CAS No.: 90067-87-1
M. Wt: 222.28 g/mol
InChI Key: XYGTZUHYPMLRTF-UHFFFAOYSA-N
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Description

Methyl 6-[(pyridin-3-yl)amino]hexanoate is an organic compound featuring a hexanoate ester backbone substituted with a pyridin-3-ylamino group at the 6-position. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol.

Properties

CAS No.

90067-87-1

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 6-(pyridin-3-ylamino)hexanoate

InChI

InChI=1S/C12H18N2O2/c1-16-12(15)7-3-2-4-9-14-11-6-5-8-13-10-11/h5-6,8,10,14H,2-4,7,9H2,1H3

InChI Key

XYGTZUHYPMLRTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(pyridin-3-yl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid with pyridine-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(pyridin-3-yl)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 6-[(pyridin-3-yl)amino]hexanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 6-[(pyridin-3-yl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
This compound C₁₂H₁₆N₂O₂ 220.27 Pyridin-3-ylamino, methyl ester Target
Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate C₁₆H₂₂N₂O₃ 290.36 4-Formylphenyl, methylamino, ethyl ester
Methyl 6-{[(3-methylthieno-dioxepin)methyl]amino}hexanoate C₁₆H₂₃NO₄S 325.42 Thieno-dioxepin, methyl ester
Methyl 6-[methyl(phenylsulfonyl)amino]hexanoate C₁₄H₂₂N₂O₄S 326.40 Phenylsulfonyl, methylamino, methyl ester

Key Observations :

  • Pyridine vs. This may influence solubility or biological target interactions.
  • Functional Group Diversity: The sulfonyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound, which could alter reactivity in nucleophilic substitutions .

Inferred Physicochemical Properties

  • Solubility: The pyridine ring may enhance aqueous solubility relative to purely hydrophobic analogs like (thieno-dioxepin) due to polarizable nitrogen .
  • Stability : The absence of electron-withdrawing groups (e.g., sulfonyl in ) implies greater stability under basic conditions compared to sulfonamide-containing analogs .

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